RH-Eda
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Overview
Description
Preparation Methods
The synthesis of RH-Eda involves the combination of rhodamine and edaravone. The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and distilled water . The exact synthetic routes and reaction conditions are proprietary and typically not disclosed in detail by manufacturers.
Chemical Reactions Analysis
RH-Eda undergoes specific reactions with hydroxyl radicals. Upon treatment with hydroxyl radicals, its edaravone subunit is converted to the corresponding 2-oxo-3-(phenylhydrazono)-butanoic acid derivative, leading to a significant fluorescence increase . This reaction is highly selective and sensitive to hydroxyl radicals without interference from other reactive oxygen species .
Scientific Research Applications
RH-Eda is widely used in scientific research for imaging and detecting hydroxyl radicals in living cells and organisms. It has been utilized for imaging endogenous hydroxyl radical production in living cells and zebrafish under different stimuli . Additionally, this compound allows high-contrast discrimination of cancer cells from normal ones by monitoring their different hydroxyl radical levels upon stimulation with β-Lapachone, an effective reactive oxygen species-generating anticancer therapeutic agent .
Mechanism of Action
The mechanism of action of RH-Eda involves the specific detection of hydroxyl radicals. This compound itself is almost nonfluorescent under physiological conditions due to the formation of a twisted intramolecular charge transfer state upon photoexcitation and the acylation of its rhodamine nitrogen at the 3’ position . Upon treatment with hydroxyl radicals, the edaravone subunit is converted to the corresponding 2-oxo-3-(phenylhydrazono)-butanoic acid derivative, leading to a significant fluorescence increase .
Comparison with Similar Compounds
RH-Eda is unique due to its high sensitivity and selectivity for hydroxyl radicals. Similar compounds include other rhodamine-based fluorescent probes and edaravone derivatives. this compound’s specific design allows for a significant fluorescence increase upon detection of hydroxyl radicals, making it a valuable tool for scientific research .
Properties
Molecular Formula |
C28H25N3O4 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
2-[3-diethylazaniumylidene-6-(3-methyl-5-oxo-4H-pyrazol-1-yl)xanthen-9-yl]benzoate |
InChI |
InChI=1S/C28H25N3O4/c1-4-30(5-2)18-10-12-22-24(15-18)35-25-16-19(31-26(32)14-17(3)29-31)11-13-23(25)27(22)20-8-6-7-9-21(20)28(33)34/h6-13,15-16H,4-5,14H2,1-3H3 |
InChI Key |
BCLMRJNOHCGGTP-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](=C1C=CC2=C(C3=C(C=C(C=C3)N4C(=O)CC(=N4)C)OC2=C1)C5=CC=CC=C5C(=O)[O-])CC |
Origin of Product |
United States |
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